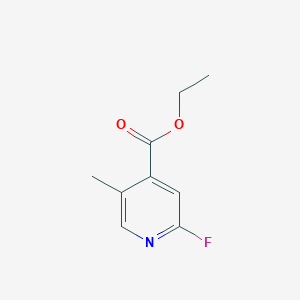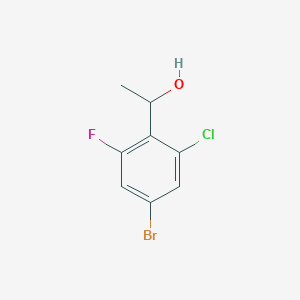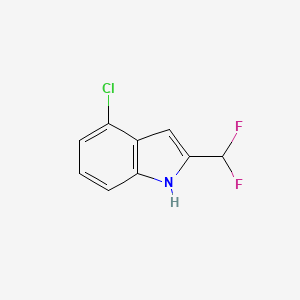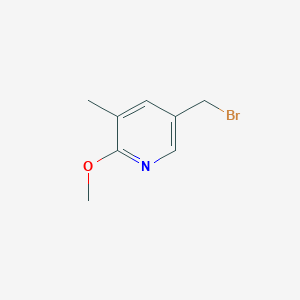
5-(Bromomethyl)-2-methoxy-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-methoxy-3-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-3-methylpyridine typically involves the bromination of 2-methoxy-3-methylpyridine. One common method includes the following steps:
Starting Material: 2-methoxy-3-methylpyridine.
Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2-methoxy-3-methylpyridine: undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 5-formyl-2-methoxy-3-methylpyridine or 5-carboxy-2-methoxy-3-methylpyridine.
Reduction: Formation of 5-methyl-2-methoxy-3-methylpyridine.
科学研究应用
5-(Bromomethyl)-2-methoxy-3-methylpyridine: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-methylpyridine depends on its application:
In Organic Synthesis: The bromomethyl group acts as a reactive site for nucleophilic substitution, enabling the formation of various derivatives.
In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
5-(Bromomethyl)-2-methoxy-3-methylpyridine: can be compared with other bromomethyl-substituted pyridines:
5-(Bromomethyl)-2-methylpyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(Bromomethyl)-3-methylpyridine: Lacks the methoxy group at the 2-position, potentially altering its chemical properties.
5-(Bromomethyl)-2-methoxypyridine: Lacks the methyl group at the 3-position, which may influence its steric and electronic characteristics.
The presence of both methoxy and methyl groups in This compound makes it unique, providing a balance of electronic and steric effects that can be advantageous in various applications.
属性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,4H2,1-2H3 |
InChI 键 |
XWMFVMCSKMAFPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


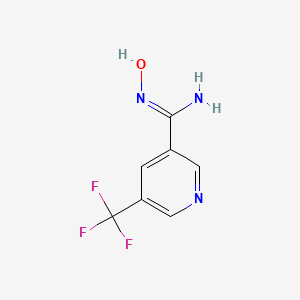
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)



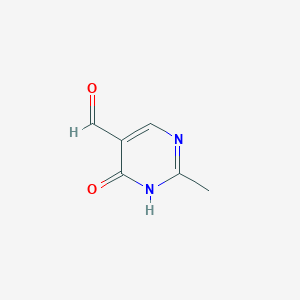
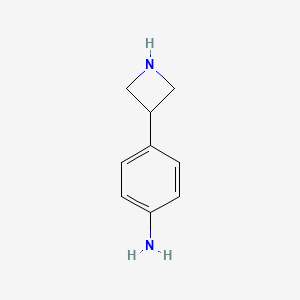
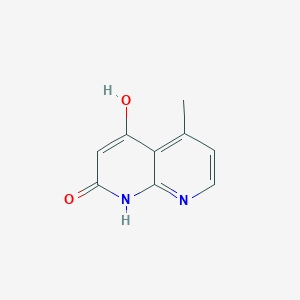

![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
